An In-depth Technical Guide to Phenyl-Substituted Cyclopropanecarboxylic Acids: Synthesis, Properties, and Pharmaceutical Relevance
An In-depth Technical Guide to Phenyl-Substituted Cyclopropanecarboxylic Acids: Synthesis, Properties, and Pharmaceutical Relevance
This guide provides a comprehensive technical overview of phenyl-substituted cyclopropanecarboxylic acids, with a primary focus on clarifying the identity, synthesis, and applications of compounds related to the query "2,2-dimethyl-1-phenylcyclopropanecarboxylic acid." For researchers, scientists, and professionals in drug development, understanding the nuances of these structures is paramount for leveraging their unique properties.
Clarification of Chemical Identity and CAS Number
Initial database searches for "2,2-dimethyl-1-phenylcyclopropanecarboxylic acid" do not yield a single, definitive Chemical Abstracts Service (CAS) number. This suggests that this specific substitution pattern may be novel, not extensively reported in the literature, or that there may be ambiguity in the nomenclature. However, several closely related and well-documented compounds are of significant interest to the scientific community. This guide will focus on the most relevant of these: 1-Phenylcyclopropane-1-carboxylic acid and 2,2-Dimethylcyclopropanecarboxylic acid , as their structural motifs are central to the query.
-
1-Phenylcyclopropane-1-carboxylic acid : This compound features a phenyl group and a carboxylic acid moiety attached to the same carbon atom of the cyclopropane ring. It is officially registered under CAS Number 6120-95-2 .[1][2]
-
2,2-Dimethylcyclopropanecarboxylic acid : This molecule contains two methyl groups on one carbon and a carboxylic acid on an adjacent carbon of the cyclopropane ring. It is identified by CAS Number 75885-59-5 , among others.[3]
This guide will proceed with a detailed exploration of these two key compounds, providing the in-depth technical information relevant to research and development professionals.
Part I: 1-Phenylcyclopropane-1-carboxylic acid (CAS: 6120-95-2)
This molecule is a valuable building block in medicinal chemistry due to the rigid conformation imparted by the cyclopropane ring, which can be beneficial for optimizing ligand-receptor interactions.
Physicochemical Properties
A summary of the key physicochemical properties of 1-Phenylcyclopropane-1-carboxylic acid is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₂ | [1][2] |
| Molecular Weight | 162.19 g/mol | |
| Appearance | White to tan solid powder | [2] |
| Melting Point | 85-87 °C | |
| pKa | 4.30 | [2] |
| Solubility | Very soluble in water | [2] |
Synthesis Protocols
The synthesis of 1-Phenylcyclopropane-1-carboxylic acid has been approached through various methodologies. A prevalent method involves the α-alkylation of a phenylacetonitrile derivative.
This two-step process involves the cyclopropanation of phenylacetonitrile followed by hydrolysis of the nitrile to a carboxylic acid.[4]
Step 1: Synthesis of 1-Phenylcyclopropanecarbonitrile
-
Reaction Setup : To a solution of phenylacetonitrile in a suitable solvent (e.g., DMSO), add a strong base such as sodium hydride (NaH) at a reduced temperature (e.g., 0°C).[5]
-
Cyclopropanation : Add 1,2-dibromoethane to the reaction mixture. A phase-transfer catalyst, such as tetra-n-butylammonium bromide (TBAB), can be employed to improve reaction efficiency and yield.[4]
-
Reaction Progression : Stir the mixture at a controlled temperature (e.g., 20-35°C or up to 60°C with aqueous NaOH) for several hours until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).[4][5]
-
Work-up and Purification : Quench the reaction with a suitable agent (e.g., isopropanol followed by cold water). Extract the product with an organic solvent like ethyl acetate. Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography.[5]
Step 2: Hydrolysis to 1-Phenylcyclopropane-1-carboxylic acid
-
Hydrolysis : Treat the synthesized 1-phenylcyclopropanecarbonitrile with a strong acid, such as concentrated hydrochloric acid, at an elevated temperature (e.g., 110°C) for 2-4 hours.[4]
-
Isolation : Upon cooling, the carboxylic acid product may precipitate. The product can be isolated by filtration and further purified by recrystallization.
Causality in Experimental Choices : The use of a phase-transfer catalyst in the cyclopropanation step is crucial for facilitating the reaction between the aqueous base and the organic substrate, leading to higher yields and shorter reaction times. The choice of a strong acid for hydrolysis ensures the complete conversion of the stable nitrile group to the carboxylic acid.
Caption: Synthesis of 1-Phenylcyclopropane-1-carboxylic acid.
Applications in Drug Discovery
The 1-phenylcyclopropane motif is of interest in medicinal chemistry for its ability to introduce conformational rigidity. This can lead to enhanced binding affinity and selectivity for biological targets. Derivatives of 1-phenylcycloalkanecarboxylic acids have been investigated as potent and selective sigma 1 receptor ligands, which have potential applications as antitussive, anticonvulsant, and anti-ischemic agents.[6] The unique steric and electronic properties of the cyclopropane ring can also lead to improved metabolic stability and brain permeability in drug candidates.[4]
Part II: 2,2-Dimethylcyclopropanecarboxylic acid (CAS: 75885-59-5 and related)
This compound and its derivatives are crucial intermediates in the synthesis of a class of synthetic insecticides known as pyrethroids.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O₂ | [3] |
| Molecular Weight | 114.14 g/mol | [3] |
| IUPAC Name | 2,2-dimethylcyclopropane-1-carboxylic acid | [3] |
Synthesis and Pharmaceutical Relevance
2,2-Dimethylcyclopropanecarboxylic acid derivatives are key components in the synthesis of pyrethroids, such as Permethrin.[7] The synthesis of Permethrin involves the coupling of a 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid ester with m-phenoxybenzyl alcohol.[7]
The unique structure of the cyclopropane ring in these molecules is essential for their insecticidal activity, as it correctly orients the rest of the molecule to interact with the voltage-gated sodium channels of insect neurons, leading to paralysis and death.[7]
More complex derivatives, such as (1S,2R,3R)-2,3-dimethyl-2-phenyl-1-sulfamidocyclopropanecarboxylates, have been discovered as potent and selective inhibitors of aggrecanases.[8] These enzymes are implicated in the cartilage degradation observed in osteoarthritis, making these cyclopropane-containing compounds promising candidates for the development of disease-modifying osteoarthritis drugs.[8] The incorporation of the dimethyl-phenyl-cyclopropane scaffold was found to enhance selectivity over other metalloproteinases.[8]
Caption: Role in Pyrethroid Synthesis.
Concluding Remarks for the Research Professional
-
1-Phenylcyclopropane-1-carboxylic acid serves as a valuable scaffold for introducing conformational rigidity, a key strategy in modern medicinal chemistry for enhancing selectivity and potency.
-
2,2-Dimethylcyclopropanecarboxylic acid and its derivatives are foundational to the synthesis of important agrochemicals and have inspired the design of novel therapeutics, such as aggrecanase inhibitors.
The synthesis protocols and physicochemical data presented herein offer a solid foundation for researchers looking to incorporate these unique cyclopropane motifs into their drug discovery programs. The inherent strain and unique electronic properties of the cyclopropane ring continue to make it an attractive component for the design of novel bioactive molecules.
References
-
Matrix Fine Chemicals. 1-PHENYLCYCLOPROPANE-1-CARBOXYLIC ACID | CAS 6120-95-2. [Link]
-
PubChem. 2,2-Dimethylcyclopropane-1-carboxylic acid. [Link]
-
Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PMC. [Link]
-
Discovery of (1S,2R,3R)-2,3-dimethyl-2-phenyl-1-sulfamidocyclopropanecarboxylates: novel and highly selective aggrecanase inhibitors. PubMed. [Link]
-
Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands. PubMed. [Link]
-
Wikipedia. Permethrin. [Link]
Sources
- 1. 1-PHENYLCYCLOPROPANE-1-CARBOXYLIC ACID | CAS 6120-95-2 [matrix-fine-chemicals.com]
- 2. 1-Phenyl-1-cyclopropanecarboxylic acid(6120-95-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. 2,2-Dimethylcyclopropane-1-carboxylic acid | C6H10O2 | CID 260708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. guidechem.com [guidechem.com]
- 6. Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Permethrin - Wikipedia [en.wikipedia.org]
- 8. Discovery of (1S,2R,3R)-2,3-dimethyl-2-phenyl-1-sulfamidocyclopropanecarboxylates: novel and highly selective aggrecanase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
